molecular formula C4H9O5P B1586902 4-Phosphonobutyric acid CAS No. 4378-43-2

4-Phosphonobutyric acid

Cat. No. B1586902
CAS RN: 4378-43-2
M. Wt: 168.08 g/mol
InChI Key: UYRFPODVSLYSCO-UHFFFAOYSA-N
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Description

4-Phosphonobutyric acid, also known as 4-phosphonobutanoic acid, is a chemical compound with the molecular formula C4H9O5P and a molecular weight of 168.09 . It is used in scientific research and acts as a group-selective agonist for the group III metabotropic glutamate receptors .


Molecular Structure Analysis

The InChI code for 4-Phosphonobutyric acid is 1S/C4H9O5P/c5-4 (6)2-1-3-10 (7,8)9/h1-3H2, (H,5,6) (H2,7,8,9) . The acid molecule exists in a zwitterionic form with a deprotonated PO3H2 group . The 4-Phosphonobutyric acid molecule contains a total of 18 bond(s). There are 9 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group(s), and 1 phosphonate(s) (thio-) .


Physical And Chemical Properties Analysis

4-Phosphonobutyric acid is a solid substance with a melting point of 125.0 to 129.0 °C . It has a density of 1.551±0.06 g/cm3 . It is white to almost white in color and appears as a powder to crystalline . It is soluble in water with a solubility of 347.7g/L at 20 ºC .

Scientific Research Applications

Synthesis and Characterization

  • Binding to Brain Membranes : 4-Phosphonobutyric acid derivatives, specifically [3H]2-amino-4-phosphonobutyric acid, have been synthesized and characterized for their binding to rat brain membranes. This derivative selectively binds to a distinct class of L-glutamate binding sites, providing insights into synaptic transmission and glutamate receptor pharmacology (Monaghan et al., 1983).

Chemistry and Synthesis Applications

  • Enantioselective Synthesis : Enantioselective synthesis of chiral 3-aryl-4-phosphonobutyric acid esters has been achieved through Rh-catalyzed asymmetric hydrogenation. This method has been applied to synthesize potential GABA(B) antagonists like (R)-phaclofen with high enantioselectivity (Duan et al., 2010).

Crystal Structure Analysis

  • Molecular and Crystal Structure : The crystalline and molecular structure of DL-2-amino-4-phosphonobutyric acid monohydrate has been analyzed using x-ray diffraction. This study contributes to understanding the structural characteristics of phosphonobutyric acid derivatives (Chekhlov, 1992).

Pharmacological Modulation

  • Impact on Retinal Cells : Pharmacological studies reveal that 2-amino-4-phosphonobutyric acid and its analogs can modulate retinal ganglion cells, impacting synaptic transmission in the retina (Bolz et al., 1984).

Neurophysiological Research

  • Selective Inhibition of Synaptic Transmission : Research indicates that L-2-amino-4-phosphonobutyric acid (APB), a phosphonate analogue of L-glutamic acid, selectively inhibits synaptic transmission from the lateral entorhinal cortex in rat hippocampus slices, demonstrating its neurophysiological significance (Koerner & Cotman, 1981).

Antibacterial Activity

  • Dipeptide Antibacterial Agents : Studies show that dipeptides containing 4-amino-4-phosphonobutyric acid exhibit significant antibacterial activity, highlighting its potential in developing novel antibacterial agents (Lejczak et al., 1986; Zboińska et al., 1993)(https://consensus.app/papers/activity-phosphono-peptides-based-zboińska/74426ea1939e5d618e766e86ae26df94/?utm_source=chatgpt).

Safety And Hazards

4-Phosphonobutyric acid may be corrosive to metals and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRFPODVSLYSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378723
Record name 4-phosphonobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phosphonobutyric acid

CAS RN

4378-43-2
Record name 4-phosphonobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phosphonobutyric Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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